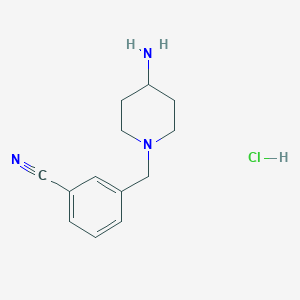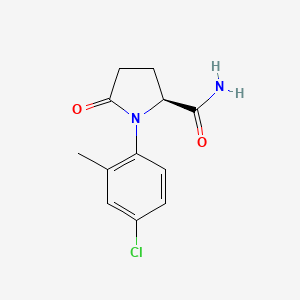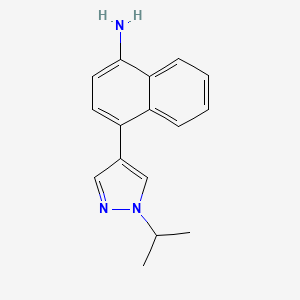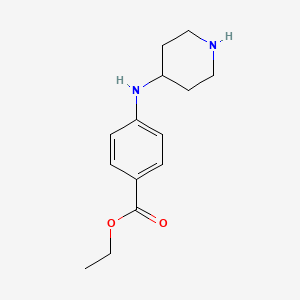
4-Ethoxyquinoline-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H14ClN3O. It is known for its unique structure, which includes a quinoline ring substituted with an ethoxy group and a carboximidamide group.
Preparation Methods
The synthesis of 4-Ethoxyquinoline-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is then subjected to ethoxylation to introduce the ethoxy group at the 4-position.
Carboximidamide Formation: The next step involves the introduction of the carboximidamide group at the 2-position of the quinoline ring. This is usually achieved through a series of reactions involving nitration, reduction, and subsequent conversion to the carboximidamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Ethoxyquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-Ethoxyquinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxyquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-Ethoxyquinoline-2-carboximidamide hydrochloride can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline-2-carboximidamide: Similar structure but with a hydroxy group instead of an ethoxy group.
4-Methoxyquinoline-2-carboximidamide: Similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1179359-92-2 |
|---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-ethoxyquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-16-11-7-10(12(13)14)15-9-6-4-3-5-8(9)11;/h3-7H,2H2,1H3,(H3,13,14);1H |
InChI Key |
DFMWKLOLWPWNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)
![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)


![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)







